molecular formula C15H22N2O6 B2578111 Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate CAS No. 84358-15-6

Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate

Cat. No.: B2578111
CAS No.: 84358-15-6
M. Wt: 326.349
InChI Key: ZOUQKBHJISIGOC-UHFFFAOYSA-N
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Description

Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate is a chemical compound with the CAS number 84358-15-6. It is used in various scientific research applications due to its unique chemical properties. This compound is often utilized in organic synthesis and pharmaceutical research.

Scientific Research Applications

Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a building block in the synthesis of biologically active compounds.

    Medicine: It is utilized in the development of pharmaceutical agents and drug discovery.

    Industry: It finds applications in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate involves several steps. One common method includes the reaction of succinimide with 1-t-butoxycarbonylpiperidine-4-carboxylic acid under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate involves its interaction with specific molecular targets. It can act as a precursor or intermediate in various biochemical pathways, facilitating the formation of desired products. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Succinimide: A related compound used in similar applications.

    1-t-butoxycarbonylpiperidine-4-carboxylic acid: Another related compound with similar chemical properties.

Uniqueness

Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6/c1-15(2,3)22-14(21)16-8-6-10(7-9-16)13(20)23-17-11(18)4-5-12(17)19/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUQKBHJISIGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Hydroxysuccinimide (25.3 g) was added to a solution of 1-(t-butoxycarbonyl)piperidine-4-carboxylic acid (45.8 g) in DMF (250 ml) and the mixture stirred at 5° C. EDAC (42 g) was added and the mixture stirred for 4 hours at 5° C. A further portion of EDAC (5.73 g) was added and the mixture allowed to warm to ambient temperature and stirred overnight. The mixture was evaporated to half its original volume and the residue partitioned between ethyl acetate (1000 ml) and water (250 ml). The ethyl acetate phase was separated, washed with water (2×250 ml), brine (50 ml), dried (MgSO4) and evaporated to give a solid which was recrystallised from a mixture of ethyl acetate/hexane (250 ml/500 ml) to give 1-(1-(t-butoxycarbonyl)piperidin-4-ylcarbonyloxy)2,5-dioxopyrrolidine (55 g);
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
45.8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
42 g
Type
reactant
Reaction Step Two
Name
Quantity
5.73 g
Type
reactant
Reaction Step Three

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